molecular formula C5H5Br2NO2 B14628773 2,3-Dibromo-2-methylpropanoyl isocyanate CAS No. 57322-90-4

2,3-Dibromo-2-methylpropanoyl isocyanate

Cat. No.: B14628773
CAS No.: 57322-90-4
M. Wt: 270.91 g/mol
InChI Key: FVKLKZRVTRJPLZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-2-methylpropanoyl isocyanate is an organic compound with the molecular formula C₅H₅Br₂NO₂. This compound is characterized by the presence of both bromine and isocyanate functional groups, making it a versatile reagent in organic synthesis. It is primarily used in the preparation of various chemical intermediates and has applications in multiple scientific fields.

Preparation Methods

The synthesis of 2,3-Dibromo-2-methylpropanoyl isocyanate typically involves the reaction of 2,3-dibromo-2-methylpropanoic acid with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. Industrial production methods often employ continuous flow reactors to maintain consistent reaction conditions and high yields .

Chemical Reactions Analysis

2,3-Dibromo-2-methylpropanoyl isocyanate undergoes various chemical reactions, including:

Common reagents used in these reactions include triphenylphosphine, acetonitrile, and various catalysts to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,3-Dibromo-2-methylpropanoyl isocyanate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Medicine: It is used in the development of diagnostic agents and therapeutic compounds.

    Industry: The compound is utilized in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-2-methylpropanoyl isocyanate involves the reactivity of its isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, such as the cross-linking of polymers and the modification of biomolecules .

Comparison with Similar Compounds

2,3-Dibromo-2-methylpropanoyl isocyanate can be compared with other isocyanates and brominated compounds:

    Methyl isocyanate: Unlike this compound, methyl isocyanate is a simpler molecule with a single isocyanate group and no bromine atoms. It is highly reactive and used in the production of pesticides.

    Hexamethylene diisocyanate: This compound contains two isocyanate groups and is used in the production of polyurethane foams and coatings. It lacks the bromine atoms present in this compound.

    2,3-Dibromopropionic acid: This compound contains bromine atoms but lacks the isocyanate group.

The uniqueness of this compound lies in its combination of bromine and isocyanate functional groups, which provides a distinct reactivity profile and a wide range of applications.

Properties

CAS No.

57322-90-4

Molecular Formula

C5H5Br2NO2

Molecular Weight

270.91 g/mol

IUPAC Name

2,3-dibromo-2-methylpropanoyl isocyanate

InChI

InChI=1S/C5H5Br2NO2/c1-5(7,2-6)4(10)8-3-9/h2H2,1H3

InChI Key

FVKLKZRVTRJPLZ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)(C(=O)N=C=O)Br

Origin of Product

United States

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